molecular formula C11H11F3O2 B1396040 4-(4,4,4-Trifluorobutoxy)benzaldehyde CAS No. 280776-44-5

4-(4,4,4-Trifluorobutoxy)benzaldehyde

Cat. No.: B1396040
CAS No.: 280776-44-5
M. Wt: 232.2 g/mol
InChI Key: CJSATUYAABUQSB-UHFFFAOYSA-N
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Description

4-(4,4,4-Trifluorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a trifluorobutoxy group at the para position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

4-(4,4,4-Trifluorobutoxy)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4,4,4-Trifluorobutoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The trifluorobutoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

4-(4,4,4-Trifluorobutoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

    4-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluorobutoxy group.

    4-Hydroxybenzaldehyde: This compound lacks the trifluorobutoxy group and has a hydroxyl group instead.

The unique presence of the trifluorobutoxy group in this compound imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

4-(4,4,4-trifluorobutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSATUYAABUQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (20 g, 164 mmol) and 4,4,4-trifluorobutan-1-ol (25 g, 195 mmol) in anhydrous CH2Cl2 (500 mL) at 0° C. under Ar was added a solution of PPh3 (51.5 g, 196 mmol) in CH2Cl2 (200 mL) over 15 min, and then DIAD (36.4 g, 180 mmol) in anhydrous CH2Cl2 (150 mL) was added dropwise. The mixture was stirred at 0° C. for 0.5 h. The reaction was warmed to rt and stirred for another 3 h. The solvent was removed in vacuo and the residue was triturated with CH2Cl2 three times to remove insoluble solids. The combined CH2Cl2 washings were concentrated and the residue was purified by silica gel chromatography (330 g silica gel, eluted with EtOAc in hexanes) to provide Intermediate 2A (27 g, 71%) as a light brown oil. LCMS Anal. Calc'd for C11H11F3O2 232.20, found [M+H] 233.0.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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